Melting‑Point Delta > 100 °C Separates the 7‑Ester from the 2‑Ester Regioisomer
The melting point of methyl 1H‑indole‑7‑carboxylate is 47–48 °C, whereas methyl 1H‑indole‑2‑carboxylate melts at 151–155 °C, a difference of ∼104 °C . This extreme thermal divergence arises solely from the ester position and directly influences crystallinity, sublimation behaviour, and the choice of formulation or drying conditions in process chemistry .
| Evidence Dimension | Melting point (differential scanning calorimetry / capillary) |
|---|---|
| Target Compound Data | 47–48 °C (methyl 1H-indole-7-carboxylate) |
| Comparator Or Baseline | Methyl 1H-indole-2-carboxylate: 151–155 °C |
| Quantified Difference | Δ ≈ 104 °C (target compound melts > 100 °C lower) |
| Conditions | Capillary melting‑point apparatus; data drawn from supplier certificates of analysis and ChemicalBook compilations. |
Why This Matters
A 104 °C melting‑point gap eliminates the 2‑ester as a physical substitute in any process that relies on melt‑processing, sublimation purification, or hot‑melt formulation, thereby making the 7‑ester the only viable regioisomer for those workflows.
